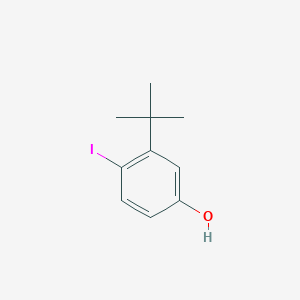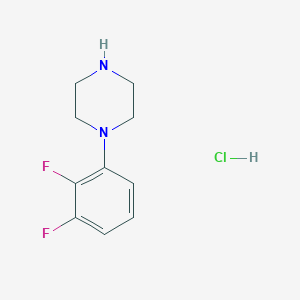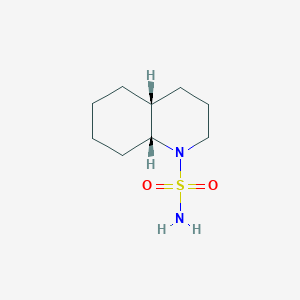
3-Tert-butyl-4-iodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antioxidant Activity and Polymerization Inhibition
3-Tert-butyl-4-iodophenol and its derivatives have been studied for their antioxidant properties and ability to act as polymerization inhibitors. For instance, derivatives like bisphenol antioxidants have been shown to be moderately efficient as antioxidants and polymerization inhibitors, offering stability to various organic materials (Lucarini, Pedulli, Valgimigli, Amorati, & Minisci, 2001).
Synthesis and Magnetism in Rare-Earth Metal Compounds
Compounds like 4-tert-butyl-2,6-bis-[(2-hydroxy-phenylimino)methyl]phenol, derived from this compound, have been used in the synthesis of rare-earth metal compounds. These compounds have shown varying arrangements of metal atoms and displayed properties like weak ferromagnetic and antiferromagnetic interactions, which could have applications in materials science (Yadav et al., 2015).
Role in Liquid-Liquid Extraction Techniques
This compound has been identified as a potential extractant for the recovery of substances like methyl tert-butyl ether (MTBE) from aqueous solutions. This application is significant for environmental engineering and waste management processes (Burghoff, Schiferli, Marques, & De Haan, 2009).
Electrochemical and Kinetic Studies
The derivatives of this compound have been the focus of various electrochemical and kinetic studies. For example, the compound's role in the oxidation of certain phenolic substances and its potential as a catalyst in various chemical reactions have been explored (Ratnikov et al., 2011).
Spectroscopic Analysis and Quantum Mechanical Studies
Spectroscopic and quantum mechanical studies have been conducted on derivatives like 3-tert-butyl-4-methoxyphenol, revealing insights into their molecular structures, vibrational wavenumbers, and electronic properties. These studies are crucial for understanding the molecular behavior of these compounds in various applications (Saravanan & Balachandran, 2014).
Synthesis Methods and Improvement Processes
Research has been conducted on the synthesis and process improvement of compounds derived from this compound, such as Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. This research contributes to the development of efficient production methods for these compounds, which are essential in various industrial applications (Huo Xiao-jian, 2010).
Mécanisme D'action
Target of Action
The primary targets of 3-Tert-butyl-4-iodophenol are peroxide radicals . The compound has electrophilic reactive sites, specifically the oxygen atom on the phenolic hydroxyl group and the oxygen atom on the ether bond .
Mode of Action
This compound interacts with its targets through a process of oxidation resistance . The C12–O13 bond on the ether bond is more prone to dissociation, allowing it to easily react with peroxide radicals .
Biochemical Pathways
The compound primarily affects the oxidative pathways. It acts as an antioxidant, preventing or delaying oxidative deterioration, thereby improving stability and extending shelf life . This is particularly beneficial in the context of food safety, where it can enhance the stability of meat foods, oils, and fats .
Pharmacokinetics
It is characterized by good thermal stability, suggesting it can be used under high temperature conditions such as frying and baking .
Result of Action
The primary result of the action of this compound is the prevention of oxidative damage. By reacting with peroxide radicals, it prevents these radicals from causing oxidative damage to other molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Its thermal stability allows it to function effectively even under high-temperature conditions . .
Analyse Biochimique
Biochemical Properties
3-Tert-butyl-4-iodophenol is known to have antioxidant properties . It is believed that the oxygen atoms on the phenolic hydroxyl and ether bonds of the molecule are most susceptible to attack by electrophiles and electrophilic reactions occur . This property allows this compound to interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .
Cellular Effects
It is known that the compound can have a modulating effect on chemical carcinogenesis . The compound’s antioxidant properties may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with peroxide radicals, leading to oxidation resistance . The oxygen atom on the phenolic hydroxyl group and the oxygen atom on the ether bond are the electrophilic reactive sites . The C12–O13 bond on the ether bond is more prone to dissociation . These interactions can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound has good thermal stability , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that in high doses, the compound has shown some side effects on lab animals .
Metabolic Pathways
This compound is metabolized in the presence of rat liver microsomes, reduced nicotinamide adenine dinucleotide phosphate, and oxygen to yield tert-butylhydroquinone, tert-butylquinone, and a polar metabolite(s) .
Transport and Distribution
As a fat-soluble antioxidant, it may interact with various transporters or binding proteins .
Subcellular Localization
Given its antioxidant properties and interactions with various biomolecules, it may be localized to specific compartments or organelles within the cell .
Propriétés
IUPAC Name |
3-tert-butyl-4-iodophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO/c1-10(2,3)8-6-7(12)4-5-9(8)11/h4-6,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBISCXKNIRQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methoxypyrimidin-4-amine](/img/structure/B2790600.png)
![1-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2790601.png)
![ethyl 2-{3-benzyl-2-[(2-methoxyphenyl)imino]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}acetate](/img/structure/B2790602.png)
![3,4-dimethyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2790603.png)
![N-(3-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2790604.png)
![(3As,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-3,4,6,6a-tetrahydro-1H-pyrrolo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2790607.png)

![2-(4-fluorophenyl)-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2790611.png)

![2-(benzylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2790613.png)

![N-Cyclopentyl-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2790618.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]acetamide](/img/structure/B2790619.png)
![Benzo[d]thiazol-2-ylmethyl 2-phenoxyacetate](/img/structure/B2790621.png)